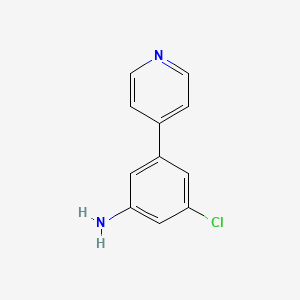

3-Chloro-5-(pyridin-4-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-pyridin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFYDYXJRKSQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426806-67-8 | |

| Record name | 3-chloro-5-(pyridin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 Pyridin 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the definitive structural elucidation of organic molecules. For 3-Chloro-5-(pyridin-4-yl)aniline, a combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the two aromatic rings.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the aniline (B41778) and pyridine (B92270) rings. The aniline protons, being on a substituted benzene (B151609) ring, would appear as a set of multiplets in the aromatic region. The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl). The amino group protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The pyridine ring protons would also produce signals in the aromatic region, typically at a lower field (higher ppm) compared to the benzene protons due to the electron-withdrawing nature of the nitrogen atom. The protons ortho to the pyridine nitrogen would be the most deshielded. Spin-spin coupling between adjacent protons on each ring would result in characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets), and the magnitude of the coupling constants (J-values) would provide valuable information about the relative positions of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Aniline H-2 | 7.0 - 7.2 | t | J ≈ 2.0 |

| Aniline H-4 | 6.8 - 7.0 | t | J ≈ 2.0 |

| Aniline H-6 | 6.7 - 6.9 | t | J ≈ 2.0 |

| Pyridine H-2', H-6' | 8.6 - 8.8 | d | J ≈ 6.0 |

| Pyridine H-3', H-5' | 7.4 - 7.6 | d | J ≈ 6.0 |

| -NH₂ | 3.5 - 5.0 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 unique carbon atoms in the structure. The chemical shifts would be indicative of the electronic environment of each carbon atom.

The carbon atoms of the pyridine ring would generally appear at a lower field than those of the aniline ring due to the influence of the nitrogen atom. The carbon atom attached to the chlorine (C-3) and the carbon atom bearing the amino group (C-5) in the aniline ring would have their chemical shifts significantly affected by these substituents. The quaternary carbons (C-1, C-3, C-5 of the aniline ring and C-4' of the pyridine ring) would typically show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aniline C-1 | 140 - 145 |

| Aniline C-2 | 115 - 120 |

| Aniline C-3 | 133 - 138 |

| Aniline C-4 | 118 - 123 |

| Aniline C-5 | 148 - 153 |

| Aniline C-6 | 114 - 119 |

| Pyridine C-2', C-6' | 150 - 155 |

| Pyridine C-3', C-5' | 120 - 125 |

| Pyridine C-4' | 145 - 150 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be crucial for tracing the connectivity of the protons within both the aniline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying the connectivity between the two aromatic rings (i.e., the C-C bond between the aniline and pyridine moieties) and for assigning the quaternary carbon signals.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Stretches (e.g., N-H, C=C, C-Cl)

The IR spectrum of this compound would display several key absorption bands that confirm the presence of its main functional groups.

N-H Stretching: The amino group (-NH₂) would give rise to two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

C=C Stretching: The aromatic C=C stretching vibrations of both the aniline and pyridine rings would appear in the region of 1400-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the aniline moiety would be expected in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

| Aniline C-N | C-N Stretch | 1250 - 1350 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Note: These are predicted values and the exact peak positions and intensities can be influenced by the molecular environment.

Analysis of Hydrogen Bonding Interactions

The presence of the amino group allows for the possibility of intermolecular hydrogen bonding. In the solid state or in concentrated solutions, the N-H stretching bands in the IR spectrum may appear broadened and shifted to lower wavenumbers compared to the gas phase or in dilute non-polar solutions. This shift is a direct indication of the strength of the hydrogen bonding interactions between molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is a powerful technique to investigate the electronic transitions within a molecule. By analyzing the absorption of light in the ultraviolet and visible regions, one can gain insights into the electronic structure, including the presence of conjugated systems and charge-transfer phenomena.

Determination of Absorption Maxima and Molar Extinction Coefficients

For comparison, studies on similar aromatic amines and their derivatives show absorption maxima in the range of 350-400 nm. mdpi.com For instance, the electronic absorption spectra of certain benzimidazole (B57391) derivatives in DMSO show a prominent band centered at around 390 nm with ε max values in the range of 1344-1765 L mol⁻¹ cm⁻¹. researchgate.net It is plausible that this compound would exhibit absorption characteristics within a similar region, though the precise values would require experimental determination.

Insights into Electronic Transitions (e.g., charge-transfer phenomena)

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The aniline moiety contains a lone pair of electrons on the nitrogen atom which can participate in n → π* transitions. The aromatic rings (both the aniline and pyridine) give rise to intense π → π* transitions.

Furthermore, the molecule possesses both an electron-donating group (the amino group of aniline) and an electron-withdrawing group (the pyridine ring), connected through a conjugated system. This arrangement can facilitate intramolecular charge-transfer (ICT) from the electron-rich aniline ring to the electron-deficient pyridine ring upon photoexcitation. Such ICT transitions are often characterized by broad and intense absorption bands in the UV-Vis spectrum, which are sensitive to solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₉ClN₂), the theoretical exact mass can be calculated. The presence of chlorine is particularly notable due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in a characteristic M+2 peak in the mass spectrum. miamioh.edu While specific HRMS data for this compound is not available, the technique would be crucial for confirming its elemental formula.

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Formula | Exact Mass |

| C₁₁H₉³⁵ClN₂ | 204.0454 |

| C₁₁H₉³⁷ClN₂ | 206.0425 |

This table presents theoretical values. Actual experimental data would be required for confirmation.

Analysis of Fragmentation Patterns for Structural Confirmation

The fragmentation of this compound in a mass spectrometer would provide valuable structural information. Based on the general principles of mass spectrometry, several fragmentation pathways can be predicted. miamioh.eduresearchgate.net

A common fragmentation pattern for chloro-substituted aromatic compounds is the loss of the chlorine radical (Cl•). miamioh.edu Another likely fragmentation would involve the cleavage of the bond between the two aromatic rings. The fragmentation of related aniline and pyridine compounds often involves the loss of small neutral molecules like HCN. researchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (for ³⁵Cl) |

| [M]+ | Molecular Ion | 204 |

| [M-Cl]+ | Loss of Chlorine radical | 169 |

| [M-HCN]+ | Loss of hydrogen cyanide from pyridine ring | 177 |

| [C₅H₄N]+ | Pyridyl cation | 78 |

| [C₆H₅ClN]+ | Chloroaniline radical cation | 126 |

This table represents a hypothetical fragmentation pattern. Experimental verification is necessary.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

To date, there are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, studies on similar molecules, such as substituted anilines and pyridines, have been successfully characterized using this method. mdpi.combiointerfaceresearch.comresearchgate.netscirp.orgmdpi.com Such studies reveal that the crystal packing is often governed by hydrogen bonding interactions involving the amine group and π-π stacking interactions between the aromatic rings. A future single-crystal XRD study of this compound would be invaluable for a complete structural understanding of this compound.

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed experimental structural data for the compound this compound is not publicly available. Searches for the crystal structure, including its crystal system, space group, unit cell parameters, molecular geometry, intermolecular interactions, and solid-state conformation, did not yield any specific published research or database entries for this particular molecule.

While information exists for analogous compounds, such as isomers and derivatives of chloroaniline and pyridinylaniline, these data are not directly applicable to this compound. The precise substitution pattern of the chloro and pyridin-4-yl groups on the aniline ring significantly influences the compound's solid-state packing and molecular conformation. Therefore, in the absence of experimental or computational studies on the target compound, a scientifically accurate and detailed analysis as requested by the provided outline cannot be constructed.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary to fulfill the requested article structure.

Computational Investigations of 3 Chloro 5 Pyridin 4 Yl Aniline

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the physicochemical properties of molecules due to its balance of accuracy and computational cost. researchgate.net A typical DFT study of 3-Chloro-5-(pyridin-4-yl)aniline would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model the electronic structure of the molecule. asianpubs.org

Geometry Optimization and Equilibrium Structures

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization. For related aniline (B41778) derivatives, this process provides key structural parameters. researchgate.net

Data Table: Optimized Geometrical Parameters (Hypothetical) Since specific research on this compound is unavailable, a data table of its optimized bond lengths and angles cannot be provided. A typical study would present this data in a format similar to the one below, comparing calculated values to experimental data if available.

| Parameter | Bond/Angle | Calculated Value (e.g., B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | Data not available |

| C-N (aniline) | Data not available | |

| C-C (inter-ring) | Data not available | |

| Bond Angle | C-C-Cl | Data not available |

| C-C-N (aniline) | Data not available | |

| Dihedral Angle | Aniline-Pyridine | Data not available |

Vibrational Frequency Calculations and Comparison with Experimental IR Data

Following optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. asianpubs.org For many aniline derivatives, a good correlation is found between scaled theoretical frequencies and experimental data, which helps in the definitive assignment of vibrational modes. asianpubs.orgresearchgate.net

Data Table: Comparison of Vibrational Frequencies (Hypothetical) A comparative analysis for this compound would require both calculated and experimental IR data, which are not currently available. Such a table would typically list the experimental frequency, the calculated (harmonic) frequency, the scaled frequency, and the specific vibrational assignment (e.g., N-H stretch, C-Cl bend).

| Experimental ν (cm⁻¹) | Calculated ν (cm⁻¹) | Scaled ν (cm⁻¹) | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Energy Gaps

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. bohrium.com

Data Table: FMO Energies and Properties (Hypothetical) A detailed study would report the energies of the HOMO and LUMO, the energy gap, and other related electronic properties. No such data has been published for this compound.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

NBO analysis provides insight into the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization, such as n→π* and π→π* interactions. bohrium.com These interactions are key to understanding the molecule's electronic stability and the influence of its substituent groups.

Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. Red regions indicate areas of high electron density (electronegative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (electropositive potential), prone to nucleophilic attack. For a molecule like this compound, the MEP map would highlight the electronegative nitrogen atoms and the potential effects of the electron-withdrawing chlorine atom.

Ab Initio Quantum Chemical Methods (e.g., Hartree-Fock) for Comparative Analysis

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While often less accurate than DFT for many applications, HF calculations are valuable for providing a baseline comparison. researchgate.net Comparing results from HF and DFT methods can offer a more complete understanding of the molecule's electronic structure and the effects of electron correlation, which is accounted for in DFT but not in HF. Studies on similar molecules have shown that DFT methods, like B3LYP, often provide results that are superior to scaled HF approaches when compared to experimental data. researchgate.net

Conformational Landscape Exploration and Torsional Barriers

While specific computational studies on the conformational analysis of this compound are not extensively available in the public domain, valuable insights can be drawn from computational investigations of the parent structure, 4-phenylpyridine (B135609), and related biaryl systems. The conformational behavior is determined by a delicate balance between two main opposing factors: steric repulsion between adjacent atoms on the two rings, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

For the unsubstituted 4-phenylpyridine, the ground state is a non-planar, twisted conformation. The rotation of the phenyl ring relative to the pyridine (B92270) ring is characterized by two main energy barriers: one at the planar conformation (0° dihedral angle) and another at the perpendicular conformation (90° dihedral angle). The planar conformation is destabilized by steric clashes between the ortho-hydrogens on the respective rings. The perpendicular conformation disrupts the π-conjugation between the two aromatic systems.

In the case of 4-phenylpyrid-2(1H)-one systems, the rotational barriers for the 4-phenyl substituent are reported to be relatively low, in the order of 2 kcal/mol. researchgate.net This suggests a significant degree of conformational freedom at room temperature. The energy profile for the rotation around the inter-ring bond in 4-phenylpyridine and its derivatives typically shows energy minima at non-planar dihedral angles, with the exact angle depending on the computational method and the nature of any substituents.

The presence of the chloro and amino substituents on the phenyl ring of this compound is expected to modulate the conformational landscape compared to the unsubstituted 4-phenylpyridine. The chlorine atom, with its larger van der Waals radius compared to hydrogen, will increase the steric hindrance, potentially leading to a larger equilibrium dihedral angle. The amino group, being a π-donor, could influence the electronic interactions between the rings. However, without specific computational data for this molecule, these effects remain qualitative predictions.

The following tables provide an illustrative representation of the expected conformational landscape and torsional barriers for the core 4-phenylpyridine structure, based on general knowledge from computational studies of similar biaryl systems. It is important to note that these are generalized values and the actual values for this compound may differ due to the electronic and steric effects of the substituents.

Table 1: Calculated Rotational Energy Profile for 4-Phenylpyridine

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | ~2.0 - 3.0 | Planar (Transition State) |

| ~30-45 | 0 | Twisted (Energy Minimum) |

| 90 | ~1.5 - 2.5 | Perpendicular (Transition State) |

| ~135-150 | 0 | Twisted (Energy Minimum) |

| 180 | ~2.0 - 3.0 | Planar (Transition State) |

Note: The data in this table is illustrative and based on typical values for biaryl systems. The exact values depend on the level of theory and basis set used in the computational calculations.

Table 2: Key Conformational Features of 4-Phenylpyridine

| Feature | Description |

| Equilibrium Conformation | The most stable conformation is a twisted (non-planar) arrangement of the two rings. |

| Planar Transition State | The planar conformation, where the dihedral angle is 0° or 180°, represents a rotational barrier due to steric hindrance between the ortho-hydrogens. |

| Perpendicular Transition State | The perpendicular conformation, with a 90° dihedral angle, is also a rotational barrier due to the loss of π-conjugation between the aromatic rings. |

| Rotational Freedom | The relatively low energy barriers suggest that at ambient temperatures, the molecule can easily rotate, exploring a wide range of dihedral angles. |

Further dedicated computational studies, employing methods such as Density Functional Theory (DFT), would be necessary to accurately determine the conformational landscape and torsional barriers for this compound and to elucidate the precise influence of the chloro and amino substituents on its three-dimensional structure.

Chemical Transformations and Derivatization of 3 Chloro 5 Pyridin 4 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of 3-Chloro-5-(pyridin-4-yl)aniline is characterized by the presence of an amino group, a chloro substituent, and a pyridin-4-yl group on the benzene (B151609) ring. The interplay of the electronic effects of these substituents governs the reactivity of this moiety. The amino group is a potent activating group and directs electrophiles to the ortho and para positions. biosynth.compatsnap.com Conversely, the chloro atom is a deactivating yet ortho, para-directing group, while the pyridin-4-yl substituent is a deactivating, meta-directing group.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The high electron-donating capacity of the amino group strongly influences the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring of this compound. This activating effect preferentially directs incoming electrophiles to the positions ortho and para to the amino group. biosynth.com However, the reaction's outcome is also modulated by the chloro and pyridin-4-yl substituents.

Standard electrophilic aromatic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation. biosynth.com In the case of this compound, the positions ortho to the amino group (C2 and C6) are the most likely sites for electrophilic attack.

Direct nitration of anilines can be challenging as the use of strong acids can lead to the protonation of the amino group, forming an anilinium ion which is a meta-director. patsnap.comyoutube.com To circumvent this, the amino group can be temporarily protected, for instance, through acetylation. This strategy reduces the activating effect of the amino group and allows for more controlled substitution. youtube.combeilstein-journals.org

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Analogs of this compound

| Reaction | Reagents and Conditions | Product | Reference |

| Bromination | Bromine water, room temperature | 2,4,6-tribromoaniline | youtube.com |

| Nitration (with protection) | Acetic anhydride, then HNO3/H2SO4, followed by hydrolysis | p-nitroaniline | youtube.combeilstein-journals.org |

| Sulfonation | Concentrated H2SO4, 453-473 K | p-aminobenzenesulfonic acid | youtube.com |

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the aniline moiety confers nucleophilic character, making it susceptible to N-alkylation and N-acylation reactions. These reactions are fundamental for introducing diverse substituents onto the nitrogen atom, thereby modifying the compound's properties.

N-acylation is often employed to protect the amino group during other transformations, as the resulting amide is less prone to oxidation and its activating effect on the aromatic ring is attenuated. beilstein-journals.org This protective measure is crucial for achieving selective substitution on the aromatic ring.

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in this compound is an electron-deficient heterocycle, which makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. researchgate.net The nitrogen atom in the ring withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires a good leaving group, such as a halide, at an activated position (ortho or para to the nitrogen). researchgate.netmdpi.com In this compound, the pyridine ring itself does not have a leaving group. However, activation of the pyridine ring, for example through the use of a Lewis acid, can facilitate nucleophilic attack. researchgate.net

Functionalization at Pyridine Ring Positions (e.g., C2 electrophilicity)

The positions ortho to the pyridine nitrogen (C2 and C6) are the most electrophilic and thus the primary sites for nucleophilic attack. youtube.com One strategy to enhance the electrophilicity of these positions is the formation of a pyridine N-oxide. researchgate.net This modification increases the ring's susceptibility to a range of nucleophiles.

Direct C-H functionalization of pyridines has also emerged as a powerful tool for introducing new substituents, often mediated by transition metal catalysts. google.com

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The amino group of this compound serves as a key functional handle for the construction of novel, more complex heterocyclic systems. Through condensation and cyclization reactions with various electrophilic partners, a wide array of fused heterocycles can be synthesized. beilstein-journals.orggoogle.com

For instance, the reaction of anilines with β-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives. Similarly, reactions with other bifunctional reagents can yield a variety of heterocyclic structures. These cyclization reactions are pivotal in medicinal chemistry for building libraries of compounds with potential biological activity. researchgate.netresearchgate.netresearchgate.netevitachem.com

Table 2: Examples of Heterocycle Synthesis from Aniline Derivatives

| Aniline Derivative | Reagents and Conditions | Heterocyclic Product | Reference |

| 4-hydroxy coumarin | Vilsmeier Heck reaction, then active methylene (B1212753) compounds, Et3N, NH4OAc, EtOH | 5H-Chromeno[4,3-b]pyridin-5-one derivatives | researchgate.netresearchgate.net |

| 3-aminopyrazole | Enaminones | Pyrazolo[1,5:1,5]pyrimidines | researchgate.net |

| Aniline | Aldehydes, barbituric acids, L-proline, water | 5-Arylpyrimido[4,5-b]quinoline-diones | researchgate.net |

Annulation Reactions Leading to Fused Ring Systems

Annulation strategies are pivotal in constructing fused heterocyclic systems, which often exhibit enhanced biological activity and unique electronic properties compared to their monocyclic counterparts. ias.ac.in The aniline functionality of this compound serves as a key handle for initiating cyclization cascades to form pyridine-fused and other polycyclic systems.

One-pot multicomponent reactions represent an efficient pathway to fused heterocycles. nih.gov For instance, rhodium(III)-catalyzed three-component annulation reactions involving pyridines, alkynes, and 1,2-dichloroethane (B1671644) provide a direct route to diverse ring-fused pyridiniums. nih.gov In such a strategy, the aniline portion of this compound could react with suitable partners to construct new rings fused to the existing benzene ring.

Palladium-catalyzed reactions are also instrumental in forming fused systems. The palladium-catalyzed iminoannulation of internal alkynes is one such method described for accessing pyridine-fused ring systems. researchgate.net Another approach involves the synthesis of 1H-pyrazolo[3,4-b]quinolines, which can be achieved through various synthetic routes, including the reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids or the cyclization of intermediates derived from anthranilic acid. nih.gov Given that this compound is a substituted aniline, it can be envisioned as a starting material for analogous quinoline-based fused systems.

Inverse electron-demand Diels-Alder (iEDDA) reactions provide another route to fused rings. This type of reaction, involving an electron-poor diene, can lead to fused-ring systems when reacted with electron-rich dienophiles. rsc.org The strategic modification of this compound could generate intermediates capable of participating in such cycloadditions.

Table 1: Selected Annulation Strategies for Fused Heterocycles

| Reaction Type | Key Reagents/Catalysts | Resulting Fused System | Reference |

|---|---|---|---|

| Rh(III)-Catalyzed Annulation | Alkynes, 1,2-dichloroethane | Fused Pyridiniums | nih.gov |

| Palladium-Catalyzed Iminoannulation | Internal Alkynes, Pd catalyst | Pyridine-fused rings | researchgate.net |

| Friedländer Annulation | 2-aminobenzaldehydes, ketones | Quinolines | nih.gov |

Derivatization to Quinolone-Based Heterocycles

Quinolone and its 4-quinolone tautomer are core structures in many pharmaceutically active compounds. nih.govrsc.org The aniline group in this compound is an ideal starting point for several classic named reactions that yield quinolone derivatives.

The Gould-Jacobs reaction is a thermal cyclization method that produces quinolin-4-ones. mdpi.com The process begins with the condensation of an aniline (such as this compound) with diethyl ethoxymethylenemalonate. The resulting intermediate is then heated to induce cyclization, followed by hydrolysis and decarboxylation to yield the quinolin-4-one core. mdpi.com

Another fundamental method is the Conrad-Limpach-Knorr reaction , which utilizes an aniline and a β-ketoester. mdpi.com The reaction conditions dictate the final product. Heating at higher temperatures (around 250 °C) favors the formation of 4-quinolones, while lower temperatures (around 100 °C) in the presence of acid lead to 2-quinolones. mdpi.com

Palladium-catalyzed carbonylation reactions also offer a modern approach to synthesizing quinolin-4-ones. mdpi.com These methods typically involve the coupling of a 2-haloaniline with a terminal alkyne under a carbon monoxide atmosphere, catalyzed by a palladium complex. mdpi.com While this compound itself is not a 2-haloaniline, related precursors could be designed to utilize this efficient methodology.

Table 2: Synthetic Pathways to Quinolone Derivatives from Anilines

| Reaction Name | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate | Quinolone-4-one | mdpi.com |

| Conrad-Limpach-Knorr Reaction | β-ketoester | 4-Quinolone or 2-Quinolone | mdpi.com |

| Biere and Seelen's Approach | Dimethyl acetylenedicarboxylate, strong base | Quinolone-4-one diester | mdpi.com |

Formation of Thiadiazole and Other Nitrogen-Containing Heterocyclic Derivatives

The aniline moiety of this compound can be chemically transformed into other functional groups, such as thioureas or hydrazones, which are direct precursors for various five-membered nitrogen-containing heterocycles, including thiadiazoles. mdpi.com Nitrogen-containing heterocycles are of immense interest due to their prevalence in natural products and pharmaceuticals. nih.govnih.gov

For the synthesis of 1,3,4-thiadiazoles , the aniline can first be converted to a thiosemicarbazide (B42300) derivative. This is typically achieved by reacting the corresponding isothiocyanate with hydrazine. The resulting thiosemicarbazide can then undergo acid-catalyzed cyclodehydration to form the 2-amino-1,3,4-thiadiazole (B1665364) ring.

Alternatively, 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles , a class of fused heterocyclic systems, can be synthesized from 4-amino-5-mercapto-1,2,4-triazole precursors. researchgate.net While not a direct derivatization, the synthesis of the necessary triazole often starts from a carboxylic acid derivative, which could potentially be accessed from this compound. For example, reaction of a 4-amino-5-mercapto-1,2,4-triazole with reagents like thenoyl isothiocyanate or thenoyl chloride yields the fused triazolo-thiadiazole system. researchgate.net

The synthesis of thiazole (B1198619) derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between a α-haloketone and a thiourea (B124793) or thioamide. nih.gov The aniline group of this compound can be readily converted to the required thiourea by reaction with an isothiocyanate.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity and stereoselectivity are critical considerations in the derivatization of substituted anilines like this compound. The positions of the existing chloro and pyridinyl groups on the aromatic ring direct the outcome of subsequent reactions.

In electrophilic aromatic substitution reactions, the amino group is a strong activating, ortho, para-director. However, the positions ortho to the amine (C2 and C6) and para (C4, occupied by the pyridinyl group) are influenced by the other substituents. The chloro group at C3 is a deactivating, ortho, para-director, while the pyridin-4-yl group at C5 is an electron-withdrawing, deactivating group. The interplay of these electronic effects determines the regiochemical outcome of reactions such as halogenation or nitration.

In cyclization reactions, regioselectivity is often governed by reaction conditions. As seen in the Conrad-Limpach-Knorr synthesis of quinolones, temperature and catalysis determine whether the cyclization proceeds to form a 2-quinolone or a 4-quinolone. mdpi.com Similarly, in inverse electron-demand Diels-Alder reactions, the regioselectivity of the cycloaddition is highly dependent on the charge distribution of the reacting diene and dienophile. rsc.org

For reactions involving the creation of new stereocenters, diastereocontrol can sometimes be observed. For example, in certain metal-catalyzed dehydrative cyclization reactions to form nitrogen-containing heterocycles, diastereoselectivity has been reported. pitt.edu The specific substrate and reaction conditions, including the choice of catalyst and solvent, can influence the stereochemical outcome.

Coordination Chemistry Studies with 3 Chloro 5 Pyridin 4 Yl Aniline As a Ligand

Ligand Properties: Chelation Potential of Pyridine (B92270) and Aniline (B41778) Nitrogen Atoms

3-Chloro-5-(pyridin-4-yl)aniline possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group. This structural feature allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center. The nitrogen of the pyridine ring is generally considered a good σ-donor and a modest π-acceptor. wikipedia.org The aniline nitrogen, being part of an amino group attached to a benzene (B151609) ring, is also a σ-donor, though its basicity and donor strength can be influenced by substituents on the aromatic ring.

The chelation of this compound to a metal center would result in the formation of a six-membered ring, a reasonably stable conformation. The bite angle of the ligand, which is the angle between the two donor nitrogen atoms and the metal center, will be a key determinant of the geometry of the resulting complex. Studies on similar bidentate N,N'-donor ligands containing pyridine and aniline have shown that they readily form stable complexes with a variety of transition metals. monash.eduresearchgate.net The electronic properties of these ligands, particularly the balance of σ-donation and π-acceptance, can be fine-tuned by altering the substituents on the aromatic rings, which in turn influences the properties of the metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-aniline type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or acetonitrile (B52724) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as copper, palladium, platinum, or ruthenium). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. nih.gov The resulting metal complex may precipitate out of the solution or can be isolated by evaporation of the solvent.

Characterization of the newly synthesized complexes would rely on a suite of analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center. A shift in the stretching frequencies of the C=N bond in the pyridine ring and the N-H bond in the aniline group upon coordination would be indicative of complex formation. For instance, in complexes of related ligands, a shift in the ν(C=N) band to higher or lower frequencies and a change in the ν(N-H) band are observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding mode. For diamagnetic complexes, the signals of the protons on the pyridine and aniline rings would be expected to shift upon coordination. mdpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex. The appearance of new absorption bands in the visible region, corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands, would confirm the formation of the coordination compound.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution, which helps in assigning the correct formulation of the complex, especially for ionic compounds. jscimedcentral.com

Spectroscopic and X-ray Crystallographic Analysis of Coordination Compounds

Spectroscopic and crystallographic analyses are indispensable for the unambiguous determination of the structure and bonding in coordination compounds derived from this compound.

Spectroscopic Analysis: Infrared (IR) spectroscopy would reveal key information about the coordination mode. The C=N stretching vibration of the pyridine ring and the N-H stretching and bending vibrations of the aniline group are particularly diagnostic. A shift in these vibrational frequencies upon complexation provides direct evidence of the involvement of these nitrogen atoms in coordination. For example, studies on related N-(pyridylmethylene)aniline complexes have shown distinct shifts in the imine and pyridine ring stretching frequencies upon coordination to a metal center. researchgate.net

NMR spectroscopy (1H and 13C) is another powerful tool for characterizing these complexes in solution. The chemical shifts of the aromatic protons and carbons in the pyridine and aniline rings would be expected to change significantly upon coordination due to the influence of the metal ion. The magnitude and direction of these shifts can provide insights into the electronic effects of coordination. mdpi.com

For instance, crystallographic studies of palladium(II) complexes with similar pyridyl-aniline ligands have shown square-planar geometries with the ligands arranged in a trans or cis fashion. monash.edu The bond lengths between the metal and the nitrogen atoms (M-Npyridine and M-Naniline) would provide quantitative information about the strength of the coordination bonds. It is expected that the M-Npyridine bond would be slightly shorter than the M-Naniline bond, reflecting the generally stronger coordination of pyridine. researchgate.net

Influence of Coordination on Molecular Geometry and Electronic Structure

The act of coordination significantly impacts both the molecular geometry and the electronic structure of the this compound ligand.

Electronic Structure: Coordination to a metal center will cause a redistribution of electron density within the ligand. The donation of electron density from the nitrogen atoms to the metal will make these atoms more electron-deficient. This change in electronic structure can be observed through various spectroscopic techniques.

UV-Visible Spectroscopy: The electronic absorption spectrum of the complex will differ from that of the free ligand. New bands may appear due to d-d transitions on the metal center or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. The energies of these transitions provide information about the electronic structure of the complex. researchgate.net

Electrochemistry: Cyclic voltammetry can be used to study the redox properties of the metal complexes. The coordination of the ligand can stabilize or destabilize different oxidation states of the metal, which will be reflected in the redox potentials. For example, the coordination of electron-donating ligands tends to stabilize higher oxidation states of the metal, resulting in a cathodic shift of the redox couple. monash.edu The presence of the electron-withdrawing chloro group in this compound would likely influence the redox potential of its metal complexes.

Exploration of Catalytic Applications of Derived Coordination Complexes

Metal complexes derived from pyridyl-aniline and related N-donor ligands have shown promise in various catalytic applications. The versatility of these ligands allows for the fine-tuning of the steric and electronic properties of the metal center, which is crucial for catalytic activity and selectivity.

Cross-Coupling Reactions: Palladium complexes of pyridyl-aniline type ligands have been investigated as catalysts for C-C bond-forming reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions. acs.org These reactions are fundamental in organic synthesis for the construction of complex organic molecules. The bidentate nature of the ligand can stabilize the active catalytic species and prevent catalyst deactivation. The electronic properties of the ligand, influenced by substituents like the chloro group in this compound, can impact the efficiency of the catalytic cycle.

Polymerization: Iron and other transition metal complexes with amino-pyridine ligands have been utilized as catalysts for polymerization reactions, such as atom transfer radical polymerization (ATRP). nsf.gov The ligand framework can be modified to control the steric environment around the metal center, thereby influencing the properties of the resulting polymer.

Other Catalytic Reactions: Complexes of pyridyl-aniline ligands could also be explored as catalysts in other transformations, such as hydrogenation, oxidation, and hydroformylation reactions. The ability to systematically modify the ligand structure provides a platform for developing catalysts with tailored reactivity for specific applications. For instance, Brønsted acidic ionic liquids have been used to catalyze the synthesis of aniline-based indolylmethanes, highlighting the role of the aniline moiety in catalytic processes. acs.org

While specific catalytic data for complexes of this compound are not available, the existing literature on related systems strongly suggests that its metal complexes would be viable candidates for a range of catalytic applications. Further research in this area would be valuable to fully exploit the potential of this ligand in catalysis.

Applications of 3 Chloro 5 Pyridin 4 Yl Aniline in Advanced Materials Science

Evaluation for High-Performance Materials Development

The development of high-performance materials, such as aromatic polyamides (aramids), hinges on the judicious selection of monomeric units that impart desirable properties like high strength, thermal stability, and chemical resistance. The molecular structure of "3-Chloro-5-(pyridin-4-yl)aniline" suggests its potential as a valuable monomer in the synthesis of such advanced polymers.

The presence of the aniline (B41778) functional group allows for its incorporation into polymer backbones through polycondensation reactions, typically with diacyl chlorides, to form polyamides. The rigid aromatic rings (phenyl and pyridyl) in the monomer unit would contribute to the formation of stiff polymer chains. This rigidity is a key factor in achieving high tensile strength and modulus, characteristic features of high-performance aramids. researchgate.net

Furthermore, the introduction of a pyridyl group into the polymer backbone can disrupt the extensive hydrogen bonding typically observed in traditional aramids like poly(p-phenylene terephthalamide). njit.edu This disruption can lead to improved solubility, a significant advantage for processing and fabricating these materials into films and fibers. The ability to dissolve the polymer in a wider range of organic solvents facilitates easier manufacturing processes. acs.org The incorporation of pyridine-containing diamines in polyamide synthesis has been shown to yield polymers with good chain growth and acceptable solubility. researchgate.net

The chloro-substituent on the aniline ring can further enhance the properties of the resulting polymer. Halogen atoms are known to increase flame retardancy, a critical property for materials used in aerospace, automotive, and protective clothing applications. sae.org The presence of the chlorine atom can also influence the packing of polymer chains, potentially affecting the crystalline structure and, consequently, the mechanical and thermal properties of the material. chinapolyimide.com

Assessment of Thermal Stability and Chemical Resistance Profiles

High-performance polymers are often subjected to extreme temperatures and harsh chemical environments. Therefore, a high thermal stability and robust chemical resistance are paramount.

Thermal Stability:

The chloro group is also known to enhance thermal stability in some polymer systems. Studies on poly(chloroaniline) have shown that the presence of chlorine can lead to polymers with good thermal properties. sjpas.com The table below provides a comparative view of the thermal properties of related aromatic polyamides.

| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) |

| Poly(m-phenylene isophthalamide) (MPIA) | ~275 | ~450 |

| Poly(p-phenylene terephthalamide) (PPTA) | >375 | >500 |

| Polyamides from bipyridine-containing diamine | Not Reported | ~350 |

This table presents representative data for analogous polymer systems to infer the potential thermal performance of polyamides derived from "this compound".

Chemical Resistance:

Exploration of Optical and Electronic Properties in Organic Material Systems

The unique electronic structure of "this compound," arising from the interplay of the electron-donating aniline group, the electron-withdrawing pyridine (B92270) ring, and the inductive effect of the chlorine atom, suggests potential applications in organic electronics and photonics.

Optical Properties:

The presence of conjugated aromatic and heteroaromatic systems in "this compound" is expected to give rise to interesting photophysical properties. The pyridine ring, in particular, is a well-known chromophore. numberanalytics.com The incorporation of such a molecule into a polymer chain or its use as a building block for smaller organic molecules could lead to materials with specific absorption and emission characteristics. Pyrene derivatives, for instance, are known for their high fluorescence quantum yields. mdpi.com The substitution pattern on the aromatic rings will significantly influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the color of absorption and emission. numberanalytics.com For example, 2-phenylbenzoxazole (B188899) derivatives exhibit tunable fluorescence. mdpi.com

Electronic Properties:

The electronic properties of materials derived from "this compound" would be influenced by the combination of its constituent parts. The aniline moiety is a precursor to conducting polymers like polyaniline. rsc.org While the introduction of a chloro-substituent can slightly reduce the electrical conductivity of polyaniline, it often improves its solubility and processability. sjpas.com The pyridine ring, with its electron-deficient nature, can act as an electron acceptor, potentially leading to materials with interesting charge-transport properties. numberanalytics.com

The copolymerization of aniline with substituted anilines has been shown to produce materials with tunable electrical conductivity. sae.org For instance, copolymers of aniline and m-chloroaniline have been synthesized with varying conductivities depending on the monomer feed ratio. sae.org This suggests that polymers incorporating "this compound" could be designed to have specific semiconducting properties, making them potentially useful in applications such as organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs).

The table below summarizes the potential optical and electronic properties based on analogous systems.

| Property | Potential Characteristic | Influencing Structural Feature |

| Absorption | UV-Vis region | Conjugated π-system of phenyl and pyridyl rings numberanalytics.com |

| Emission | Potential for fluorescence | Pyridyl group, possibility of charge transfer states mdpi.commdpi.com |

| Conductivity | Semiconducting | Polyaniline-like backbone, influence of chloro and pyridyl groups sae.orgsjpas.com |

This interactive table outlines the prospective optical and electronic characteristics based on the structural components of "this compound" and data from related organic materials.

Q & A

Q. Critical Parameters :

- Temperature : 80–120°C for Suzuki coupling to ensure efficient cross-coupling.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity.

- Yield Optimization : Catalyst loading (1–5 mol% Pd) and stoichiometric ratios (1:1.2 aniline:boronic acid) are critical .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Basic

Primary Techniques :

¹H/¹³C NMR :

- Key Peaks :

- Aromatic protons (δ 6.5–8.5 ppm): Distinct splitting patterns due to pyridine and aniline substituents.

- NH₂ group (δ ~5.0 ppm, broad, exchangeable with D₂O).

IR Spectroscopy :

- NH₂ stretching (3300–3500 cm⁻¹) and C-Cl stretching (600–800 cm⁻¹).

Mass Spectrometry (MS) :

- Molecular ion peak [M+H]⁺ at m/z 220 (calculated for C₁₁H₁₀ClN₂).

Data Interpretation : Cross-validate NMR assignments with computational tools (e.g., ChemDraw) to resolve overlapping signals .

How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced

Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The chlorine atom at position 3 and pyridine nitrogen are reactive centers.

- Retrosynthetic Analysis : Tools like AI-powered synthesis planners (e.g., Template_relevance Reaxys) propose feasible routes by comparing similar compounds (e.g., 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline) .

Case Study : For 3-Chloro-5-(trifluoromethyl)aniline, DFT predicts a 20% higher activation energy for Cl substitution compared to non-fluorinated analogs, aligning with experimental kinetics .

What strategies are recommended for resolving contradictions in crystallographic data refinement for this compound?

Advanced

Software Tools :

- SHELXL : Effective for small-molecule refinement. Address challenges like disorder in the pyridine ring or Cl atom using PART instructions and similarity restraints.

- TWIN Laws : Apply for twinned crystals (common in halogenated aromatics).

Q. Workflow :

Data Collection : High-resolution (<1.0 Å) data minimizes phase errors.

Hydrogen Placement : Use HFIX commands for NH₂ groups.

Validation : Check R-factor convergence (<5%) and ADP consistency .

How does the electronic structure of this compound influence its binding affinity in biological systems?

Advanced

Key Interactions :

- Pyridine Ring : Acts as a hydrogen-bond acceptor via the nitrogen lone pair.

- Chlorine Substituent : Enhances lipophilicity (Cl logP ~2.1) and stabilizes hydrophobic pockets.

Case Study : Analogous compounds like [(4-Chlorophenyl)(4-pyridinyl)methyl]amine show 10x higher binding affinity to kinase targets compared to non-halogenated derivatives due to Cl’s electron-withdrawing effects .

What are the critical parameters to optimize in the purification of this compound?

Basic

Purification Methods :

- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C; cooling to 4°C yields 80–85% recovery.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent; Rf ~0.3.

Q. Purity Validation :

In which scenarios is X-ray crystallography preferred over NMR for structural elucidation of this compound derivatives?

Advanced

Crystallography Advantages :

- Resolves stereochemical ambiguities (e.g., rotational isomers).

- Detects subtle conformational changes (e.g., pyridine ring puckering).

Limitations : Requires single crystals (>0.2 mm), challenging for hygroscopic derivatives. SHELXL’s twin refinement is critical for low-symmetry crystals .

How can researchers confirm the regioselectivity of substitution reactions involving this compound?

Basic

Experimental Approaches :

- Isotopic Labeling : Use ¹⁵N-pyridine to track substitution sites via NMR.

- Competition Experiments : Compare reactivity of Cl vs. pyridine-N in SNAr reactions.

Computational Support : Fukui function analysis identifies C3-Cl as the most electrophilic site .

What approaches are effective in analyzing the electronic effects of the pyridine ring on the compound’s stability under acidic conditions?

Advanced

Methods :

pH-Dependent Stability Studies :

- Monitor degradation via HPLC at pH 1–7. Pyridine’s basicity (pKa ~5.2) increases protonation, reducing stability below pH 8.

DFT Calculations : Predict protonation energies (e.g., ΔG for pyridine-NH⁺ formation = −12 kcal/mol).

Data : Analogous compounds like 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline show 50% degradation at pH 2 after 24 hours .

How can structural analogs of this compound guide SAR studies for antimicrobial applications?

Advanced

SAR Insights :

- Chlorine Position : 3-Cl substitution enhances membrane penetration (logP ~2.5 vs. ~1.8 for 4-Cl).

- Pyridine vs. Triazole : Pyridine-containing derivatives (e.g., this compound) show 2x higher MIC against S. aureus than triazole analogs.

Example : 2-Chloro-4-(pyrrolidin-1-yl)aniline derivatives exhibit MIC = 8 µg/mL against MRSA, linked to pyridine’s H-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.